molecular formula C7H13NO4 B13317019 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid

2-Amino-3-(1,4-dioxan-2-yl)propanoic acid

Cat. No.: B13317019
M. Wt: 175.18 g/mol
InChI Key: OMJFNKDUSRLNKA-UHFFFAOYSA-N
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Description

2-Amino-3-(1,4-dioxan-2-yl)propanoic acid is an organic compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol This compound is characterized by the presence of an amino group, a dioxane ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-3-bromopropanoic acid with 1,4-dioxane in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1,4-dioxan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives.

Scientific Research Applications

2-Amino-3-(1,4-dioxan-2-yl)propanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxane ring can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(1,4-dioxan-2-yl)propanoic acid is unique due to the presence of the dioxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other amino acid derivatives and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2-amino-3-(1,4-dioxan-2-yl)propanoic acid

InChI

InChI=1S/C7H13NO4/c8-6(7(9)10)3-5-4-11-1-2-12-5/h5-6H,1-4,8H2,(H,9,10)

InChI Key

OMJFNKDUSRLNKA-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)CC(C(=O)O)N

Origin of Product

United States

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